2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one
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Overview
Description
2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a piperidine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the pyranone ring.
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Coupling Reaction: The final step involves the coupling of the pyrrolidine and piperidine intermediates with the pyranone ring using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine and pyrrolidine derivatives.
Scientific Research Applications
2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
- 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
Uniqueness
2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one is unique due to its combination of pyranone, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2)13-16(23)12-17(26-20)19(25)22-11-5-6-15(14-22)7-8-18(24)21-9-3-4-10-21/h12,15H,3-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNICGUVTZLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)N2CCCC(C2)CCC(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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